CBZ-D-VALINE

Descripción general

Descripción

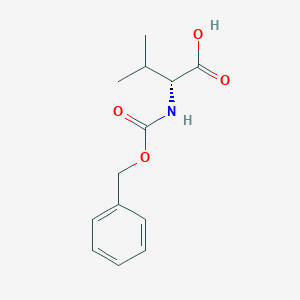

CBZ-D-Valine, also known as N-Carbobenzoxy-D-valine, is a derivative of the amino acid D-valine. It is characterized by the presence of a benzyloxycarbonyl (CBZ) protecting group attached to the amino group of D-valine. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CBZ-D-Valine typically involves the protection of the amino group of D-valine using benzyl chloroformate (CBZ-Cl). The reaction is carried out under Schotten-Baumann conditions, which involve the use of a carbonate base or an organic base to neutralize the hydrochloric acid produced during the reaction . The general reaction scheme is as follows:

D-Valine+CBZ-Cl→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

CBZ-D-Valine undergoes various chemical reactions, including:

Oxidation: The CBZ group is stable under mild oxidative conditions.

Reduction: The CBZ group can be removed by hydrogenolysis using palladium on charcoal (Pd/C) in the presence of hydrogen gas.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) with palladium on charcoal (Pd/C).

Substitution: Benzyl chloroformate (CBZ-Cl), methanesulfonyl chloride (MsCl), N-methylimidazole (NMI).

Major Products Formed

Hydrogenolysis: Removal of the CBZ group yields free D-valine.

Substitution: Formation of various CBZ-protected derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

CBZ-D-Valine plays a significant role in the synthesis of pharmaceutical compounds.

- Antitumor Agents : D-Valine is a component of Actinomycin D, an antitumor antibiotic derived from Streptomyces species. The incorporation of this compound into synthetic pathways enhances the efficacy of such drugs by improving their stability and bioavailability .

- Peptide Synthesis : The compound is frequently used as a protecting group in peptide synthesis. The benzoxycarbonyl group can be easily removed under mild conditions, allowing for the selective deprotection of amino acids during peptide assembly. This property is crucial for synthesizing complex peptides that may contain multiple functional groups .

Biochemical Research

This compound is employed in biochemical research for its ability to modify peptides and proteins.

- Structural Studies : Researchers utilize this compound to create modified peptides for structural studies, which help elucidate the function and interaction of biomolecules. For example, studies have shown that modified valines can influence the folding and stability of peptide chains, providing insights into protein behavior under various conditions .

- Conformational Studies : Investigations into the conformational behavior of this compound-containing peptides have revealed significant information about their biological activity and interaction with receptors. These studies often employ techniques such as NMR spectroscopy and X-ray crystallography to analyze the three-dimensional structures of these compounds .

Synthesis of Marine Metabolites

This compound is also a key building block in synthesizing biologically active marine metabolites.

- Marine Natural Products : It has been used in synthesizing compounds like ent-chromazonarol, which exhibit unique biological activities. The versatility of this compound allows chemists to explore new synthetic routes to produce complex natural products that may have pharmaceutical potential .

Case Study 1: Synthesis of Antitumor Compounds

In a study focused on developing new antitumor agents, researchers synthesized derivatives of Actinomycin D using this compound as a precursor. The resulting compounds demonstrated enhanced cytotoxicity against cancer cell lines compared to their parent compounds, highlighting the importance of this compound in drug discovery efforts .

Case Study 2: Peptide Modification Techniques

A recent investigation utilized this compound to modify peptide sequences for improved receptor binding affinity. By systematically altering valine residues within peptide chains, researchers were able to identify key interactions that enhance biological activity, paving the way for new therapeutic agents targeting specific receptors .

Mecanismo De Acción

The primary function of CBZ-D-Valine is to protect the amino group of D-valine during chemical reactions. The CBZ group stabilizes the amino group, preventing unwanted side reactions. The protection mechanism involves the formation of a carbamate linkage, which can be selectively removed by hydrogenolysis, releasing the free amino group .

Comparación Con Compuestos Similares

Similar Compounds

CBZ-L-Valine: The L-isomer of CBZ-D-Valine, used in similar applications but with different stereochemistry.

N-Boc-D-Valine: Another protected form of D-valine, using the tert-butoxycarbonyl (Boc) group instead of the CBZ group.

N-Fmoc-D-Valine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.

Uniqueness

This compound is unique due to its stability under a wide range of conditions and its ease of removal by hydrogenolysis. This makes it particularly valuable in multi-step organic syntheses where selective protection and deprotection of amino groups are required .

Actividad Biológica

CBZ-D-valine, or N-benzylcarbamate-D-valine, is a derivative of the amino acid D-valine, characterized by its molecular formula and a molecular weight of approximately 251.28 g/mol. This compound features a benzyloxycarbonyl (CBZ) protecting group, which enhances its stability and reactivity, making it a valuable intermediate in peptide synthesis and medicinal chemistry.

Biological Activity Overview

This compound exhibits significant biological activity primarily through its role as an amino acid derivative. Amino acids and their derivatives are known to influence various physiological processes, including protein synthesis and metabolic pathways. D-valine is particularly involved in the biosynthesis of important compounds such as penicillins and cephalosporins, and this compound may enhance physical performance when used as a dietary supplement.

The primary mechanism of action for this compound involves its interaction with caspases, enzymes that play a crucial role in apoptosis (programmed cell death). By irreversibly binding to the catalytic site of caspases, this compound inhibits their activity, thereby blocking apoptosis and promoting cell survival. This mechanism has implications for both therapeutic applications and research into cellular processes.

Applications in Research and Medicine

This compound is utilized in various scientific fields:

- Peptide Synthesis : It serves as a building block in the synthesis of peptides and complex molecules.

- Enzyme-Substrate Interactions : Researchers employ it to study interactions between enzymes and substrates, contributing to a better understanding of biochemical pathways.

- Pharmaceutical Development : The compound is significant in developing peptide-based drugs due to its ability to protect amino groups during synthesis .

Data Table: Comparison of this compound with Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | D-Valine derivative | Used in peptide synthesis; inhibits caspases |

| N-Benzyloxycarbonyl-L-valine | L-Valine derivative | Similar protective group; used in peptide synthesis |

| N-Benzyloxycarbonyl-Glycine | Glycine derivative | Smaller structure; often used in dipeptide synthesis |

| N-Benzyloxycarbonyl-Alanine | Alanine derivative | Commonly used in peptide synthesis; similar reactivity |

Case Studies

- Synthesis of Bioactive Cyclodepsipeptides : Research highlighted the use of D-valine derivatives like this compound in synthesizing cyclodepsipeptides, demonstrating its effectiveness as a building block in complex organic synthesis .

- Inhibition Studies : In studies focusing on enzyme inhibition, this compound was shown to effectively inhibit caspase activity, providing insights into potential therapeutic applications for preventing apoptosis in various diseases.

- Ergogenic Effects : Some studies suggest that compounds like this compound may have ergogenic effects when utilized as dietary supplements, enhancing physical performance through their influence on anabolic hormone secretion .

Propiedades

IUPAC Name |

(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANZBRDGRHNSGZ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149-26-4, 1685-33-2 | |

| Record name | N-(benzyloxycarbonyl)-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-alpha-Benzyloxycarbonyl-D-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Carbobenzoxy-D-valine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRJ5TH8NR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.